molecular formula C21H16ClN3O2S2 B2360370 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide CAS No. 451468-37-4

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide

Cat. No. B2360370
CAS RN: 451468-37-4
M. Wt: 441.95
InChI Key: GCEPFPCFCNSYRL-UHFFFAOYSA-N
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Description

The compound “2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide” is a chemical compound with a complex structure . It has been studied for its potential applications in scientific research.


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in the context of developing anti-malarial drugs . A series of novel small molecule inhibitors have been designed and synthesized based on a prototype compound .


Molecular Structure Analysis

The molecular formula of this compound is C21H16ClN3O3S2 . Its structure includes a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to a benzyl group and a 2-chlorophenyl acetamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that its derivatives have been synthesized in the context of drug development .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 458.0 g/mol . It has a topological polar surface area of 125 Ų and a complexity of 672 . Other properties such as solubility, melting point, and boiling point are not specified in the available resources.

Scientific Research Applications

Crystal Structure Analysis

  • Folded Conformation and Molecular Inclination: Studies reveal that compounds structurally similar to 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide exhibit a folded conformation. The pyrimidine ring is inclined relative to the benzene ring, providing insight into the molecular geometry and potential interactions (Subasri et al., 2017).

Antitumor Activity

  • Synthesis and Anticancer Potential: Related compounds demonstrate potent anticancer activity. A range of derivatives with varying functional groups have been synthesized, showing comparable activity to established drugs like doxorubicin against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Vibrational Spectroscopic Analysis

  • Raman and Fourier Transform Infrared Spectroscopy: The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a similar compound, has been characterized for its vibrational signatures. This provides essential data for understanding the molecular dynamics and potential pharmaceutical applications (Jenepha Mary et al., 2022).

Antifungal and Antibacterial Applications

  • Synthesis and Biological Activity: Novel fused imino pyrimido benzothiazole and Schiff’s bases, structurally related to the compound , have been synthesized and screened for anti-inflammatory and antibacterial activities. These studies suggest potential applications in developing new antimicrobial agents (Kale and Mene, 2013).

Antiviral Applications

  • Docking Studies Against SARS-CoV-2: Research has focused on analyzing the antiviral potency of similar compounds, especially against SARS-CoV-2. Molecular docking studies have been conducted to evaluate their effectiveness, indicating potential therapeutic applications in combating viral infections (Mary et al., 2020).

Dual Inhibitory Activity

  • Thymidylate Synthase and Dihydrofolate Reductase Inhibition: Certain analogs of 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide exhibit dual inhibitory activity against thymidylate synthase and dihydrofolate reductase. This suggests their potential use in antitumor therapies (Gangjee et al., 2008).

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c22-15-8-4-5-9-16(15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEPFPCFCNSYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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